molecular formula C5H5NO2S B1296911 4-Thiazoleacetic acid CAS No. 7504-44-1

4-Thiazoleacetic acid

Cat. No.: B1296911
CAS No.: 7504-44-1
M. Wt: 143.17 g/mol
InChI Key: PISMJKGQNDOCGA-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

4-Thiazoleacetic acid, also known as 2-Aminothiazole-4-acetic acid, is a compound that has been used in the manufacturing of cephalosporin antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell .

Mode of Action

The compound interacts with its targets by inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to bacterial cell lysis and death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway. The downstream effects include the weakening of the bacterial cell wall, leading to cell lysis and death. This action is particularly effective against rapidly dividing bacteria, as these organisms are continually synthesizing new cell walls .

Pharmacokinetics

Like many other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of this compound’s action is the disruption of bacterial cell wall synthesis. On a cellular level, this leads to the lysis and death of the bacterial cells. This results in the effective elimination of bacterial infections .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its effectiveness. Additionally, the presence of other compounds might interfere with its action or lead to unexpected side effects .

Biochemical Analysis

Biochemical Properties

4-Thiazoleacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histidine decarboxylase and histidine ammonia-lyase, which are involved in histidine metabolism . These interactions suggest that this compound may influence the production of histamine and other histidine-derived metabolites. Additionally, this compound has been used in the preparation of modified electrodes for the voltammetric determination of copper ions, indicating its potential role in electrochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby modulating cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to bind to enzymes such as histidine decarboxylase, thereby inhibiting its activity and reducing the production of histamine . Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may exhibit different biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential impact on cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and enhancing cellular antioxidant capacity . At high doses, this compound may induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to histidine metabolism. It interacts with enzymes such as histidine decarboxylase and histidine ammonia-lyase, influencing the production of histamine and other histidine-derived metabolites . Additionally, this compound may affect metabolic flux and metabolite levels, thereby modulating cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby modulating its biochemical effects and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Thiazoleacetic acid typically involves the reaction of diketene with thiourea in the presence of an inorganic acid catalyst. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Thiazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

4-Thiazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It serves as a precursor for biologically active molecules with potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research indicates its potential in developing new therapeutic agents for treating various diseases.

    Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals

Comparison with Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and antifungal properties.

    Thiazole: A parent compound with diverse biological activities.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

Uniqueness: 4-Thiazoleacetic acid is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMJKGQNDOCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284702
Record name 4-Thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7504-44-1
Record name 4-Thiazoleacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400009
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazoleacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-4-yl)acetic acid
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Record name 4-THIAZOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 4-Thiazoleacetic acid and are there any notable spectroscopic data available?

A1: this compound is a heterocyclic compound containing both a thiazole ring and a carboxylic acid functional group. While the provided abstracts don't delve into detailed spectroscopic data, they confirm the structure through synthesis methods and characterization techniques like 1H NMR. []

Q2: How do researchers typically synthesize (Z)-2-amino-4-thiazoleacetic acid derivatives?

A2: (Z)-2-amino-4-thiazoleacetic acid derivatives, often used in pharmaceutical research, are commonly synthesized through a multi-step process. Researchers start with compounds like allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and employ reactions such as condensation, hydrolysis, and etherification to achieve the desired structure. [, ] For instance, the synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid was optimized using specific molar ratios of reactants, controlled temperatures, and reaction durations. []

Q3: Has this compound been investigated for its potential in material science applications?

A3: Yes, recent research explores the use of this compound in modifying materials for specific applications. For example, it has been used to modify multiwalled carbon nanotubes to create electrochemical sensors for detecting copper(II) ions. [] Additionally, modified polyvinylidene fluoride membranes incorporating this compound have shown promise in purifying water by effectively removing chromium(VI). [] These studies highlight the versatility of this compound in material functionalization for environmental applications.

Q4: How is the compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, typically analyzed?

A4: Researchers employ reversed-phase high-performance liquid chromatography (HPLC) coupled with ion-pair chromatography to determine the content of (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid. This method utilizes a C18 column with a mobile phase comprising acetonitrile, water, and butyl-tetra ammonium bromide as the ion-pair reagent, buffered with phosphate. []

Q5: Have any degradation products of compounds containing the this compound moiety been identified?

A5: Yes, research on mirabegron, a drug containing a this compound moiety, identified its major degradation products using LC-MS and NMR. The primary degradation pathways involve hydrolysis of the acylamino group, leading to the formation of 2-amino-4-thiazoleacetic acid and 4-methylthiazol-2-amine. Additionally, (Z)-benzaldehyde oxime was identified as a product of mirabegron oxime degradation. []

Q6: Are there studies exploring the structure-activity relationship of this compound derivatives?

A6: While the provided abstracts don't delve into detailed SAR studies for this compound derivatives specifically, one study investigated a novel hydrazone compound, Salicylaldehyde -4- thiazoleacetic acid hydrazone (SAFTAH), for its antimicrobial activity. [] Although this research focuses on a specific derivative, it highlights the importance of structural modifications within this class of compounds to explore their potential for various applications.

Q7: What is the significance of the compound 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]acetic acid 2-benzothiazolyl thioester?

A7: This compound serves as a key intermediate in synthesizing ceftazidime, a third-generation cephalosporin antibiotic. Researchers have successfully synthesized this thioester by reacting (Z)-2-amino-[[2-(t-butoxy)-2-oxoethoxy]imino]-4-thiazoleacetic acid (ADTAC) with 2,2-dithio-bis-benzothiazole (DM). [] Optimizing reaction conditions, including molar ratios, temperature, and reaction time, led to a significant yield and high purity of the desired thioester. []

Q8: Has this compound been explored for its antiviral properties?

A8: Interestingly, a study explored the antiviral activity of 2-[(1,5,10,10a-tetrahydro-3H-thiazolo[3,4b]isoquinolin-3-ylidene) amino]-4-thiazoleacetic acid (S), 44 081 R.P., against rhinoviruses. [] Although this compound demonstrated promising in vitro activity by inhibiting the multiplication of several rhinovirus strains, intranasal administration in human volunteers did not yield significant clinical benefits. []

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